molecular formula C7H11NO2 B580964 (1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one CAS No. 1228530-96-8

(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one

Cat. No. B580964
M. Wt: 141.17
InChI Key: VGNYKLGDWGYNBO-HCWXCVPCSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its common names and any known synonyms.



Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could include the raw materials used, the type of reaction, the conditions under which the reaction occurs, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to how the compound reacts with other substances, and may include reactivity, flammability, and oxidation states.


Scientific Research Applications

Synthesis Process and Scalability


The compound (1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one has been synthesized through a scalable route starting from commercially available chiral lactone. This process involves significant improvements over previous methods, including an efficient epimerization/hydrolysis step to avoid tedious purification. The synthesis has been successfully scaled up to produce kilogram quantities, indicating its potential for industrial applications (Maton et al., 2010).

Chemical Transformations


Several studies have focused on the chemical transformations of similar bicyclic compounds, aiming to synthesize novel derivatives with potential scientific applications. These transformations often involve multicomponent cascade reactions, leading to the formation of strained bicyclic products with high diastereoselectivity, indicating their significance as pharmacophores (Kriis et al., 2010). Additionally, the synthesis of chiral bicyclic azetidine derivatives highlights the chemical versatility and potential of these compounds in creating complex molecular structures (Barrett et al., 2002).

Safety And Hazards

Safety and hazard information for a compound includes its toxicity, flammability, and any precautions that should be taken when handling it. This information can often be found in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and any modifications to the compound that could be made to improve its properties or efficacy.


Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one”, you may need to consult scientific literature or databases for detailed information.


properties

IUPAC Name

(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-3-5-1-4-2-6(4)7(10)8-5/h4-6,9H,1-3H2,(H,8,10)/t4-,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNYKLGDWGYNBO-HCWXCVPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2C(=O)NC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@H]2C(=O)N[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one

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